3-[(Benzylsulfanyl)methyl]-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-methylphenyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-methylphenyl ether typically involves the reaction of 4-amino-5-mercapto-3-[(benzylsulfanyl)methyl]-1,2,4-triazole with 2-methylphenyl bromide under reflux conditions in the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or triethylamine . Major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives .
Scientific Research Applications
{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-methylphenyl ether has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-methylphenyl ether involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its biological effects . The compound can also interact with DNA and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazine
What sets {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-methylphenyl ether apart is its unique combination of the benzylsulfanyl and 2-methylphenyl groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H18N4OS2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4OS2/c1-14-7-5-6-10-16(14)24-11-18-22-23-17(20-21-19(23)26-18)13-25-12-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3 |
InChI Key |
NETLKCIPONTLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4 |
Origin of Product |
United States |
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